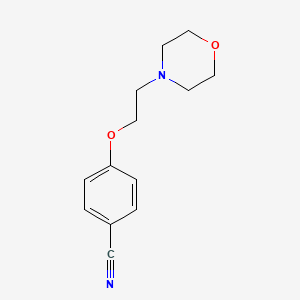

4-(2-Morpholin-4-ylethoxy)benzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

4-(2-morpholin-4-ylethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTJRPZKCNRDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388155 | |

| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34334-04-8 | |

| Record name | 4-(2-morpholin-4-ylethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-Morpholin-4-ylethoxy)benzonitrile, including its physicochemical characteristics, synthesis, and spectroscopic data. Due to the limited publicly available experimental data for this specific compound, this guide combines established information with generalized protocols and predicted spectroscopic features based on analogous compounds. This information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Core Chemical Properties

This compound is a bifunctional molecule incorporating a morpholine ring, an ether linkage, and a benzonitrile group. These functional groups contribute to its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | Thermo Scientific Chemicals[1] |

| Molecular Weight | 232.283 g/mol | Thermo Scientific Chemicals[1] |

| CAS Number | 34334-04-8 | Thermo Scientific Chemicals[1] |

| IUPAC Name | This compound | Thermo Scientific Chemicals[1] |

| Synonyms | 4-(2-morpholinoethoxy)benzonitrile, 4-(2-(4-morpholinyl)ethoxy)benzonitrile | Thermo Scientific Chemicals[1] |

| Purity | 95% | Thermo Scientific Chemicals[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a Williamson ether synthesis. A generalized experimental protocol is provided below.

Generalized Synthesis Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzonitrile and 4-(2-chloroethyl)morpholine.

Materials:

-

4-hydroxybenzonitrile

-

4-(2-chloroethyl)morpholine hydrochloride

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 4-hydroxybenzonitrile:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (1.5-2.0 eq) to the solution. If using sodium hydride, add it cautiously at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

-

Nucleophilic Substitution:

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and a catalytic amount of a phase transfer catalyst like tetrabutylammonium iodide (optional, if using K₂CO₃ in acetone) to the reaction mixture. If using the free base of 4-(2-chloroethyl)morpholine, the addition of excess base might be adjusted.

-

Heat the reaction mixture to reflux (for acetone) or at an elevated temperature (e.g., 60-80 °C for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

If using DMF, pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of aqueous phase). If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure, then proceed with the aqueous work-up.

-

Combine the organic layers and wash with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Visualized Synthesis Workflow

References

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, and key physicochemical properties of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a chemical compound with the molecular formula C13H16N2O2.[1][2] Its structure features a benzonitrile group linked to a morpholine ring through an ethoxy bridge.

Molecular Structure Diagram

Caption: 2D Molecular Structure of this compound

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C13H16N2O2 | [1][2] |

| Molecular Weight | 232.283 g/mol | [1][2] |

| CAS Number | 34334-04-8 | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1COCCN1CCOC2=CC=C(C=C2)C#N | [1] |

| InChI Key | KQTJRPZKCNRDQC-UHFFFAOYSA-N | [1] |

| Purity | 95% | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for reproducibility and further investigation. While a specific, detailed protocol for the synthesis of this exact molecule was not found in the initial search, a general approach for the synthesis of similar compounds, such as 4-methoxy-3-(3-morpholinopropoxy) benzonitrile, involves the transformation of a formyl group to a cyano group, followed by a reaction with a morpholine derivative.[3]

A general synthetic workflow can be conceptualized as follows:

Caption: Generalized Experimental Workflow for Synthesis and Analysis

References

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively available in peer-reviewed literature, this document consolidates information on its chemical properties, a proposed synthesis protocol, and potential biological relevance inferred from structurally analogous compounds. The morpholine and benzonitrile moieties are prevalent in numerous biologically active agents, suggesting potential applications for this compound in various therapeutic areas. This guide aims to serve as a foundational resource for researchers initiating studies on this and related molecules.

Chemical Identity and Properties

-

IUPAC Name: this compound

-

Synonyms: 4-(2-morpholinoethoxy)benzonitrile

-

CAS Number: 34334-04-8

-

Molecular Formula: C₁₃H₁₆N₂O₂

-

Molecular Weight: 232.28 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 232.28 g/mol | Calculated |

| XLogP3-AA | 1.3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Topological Polar Surface Area | 45.5 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

Synthesis Protocol

The synthesis of this compound can be achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers. This involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzonitrile is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from 2-morpholinoethyl chloride.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzonitrile

-

2-Morpholinoethyl chloride hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2-morpholinoethyl chloride hydrochloride (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

The morpholine ring is a common feature in many approved drugs and is often introduced to improve physicochemical properties such as solubility and metabolic stability. It can also play a direct role in binding to biological targets.[1]

Benzonitrile-containing compounds have demonstrated a broad spectrum of biological activities, including roles as enzyme inhibitors and receptor modulators. For example, certain benzonitrile derivatives have been investigated as kinase inhibitors for the treatment of cancer.

Given the structural motifs present in this compound, it is plausible that this compound could exhibit activity in areas such as:

-

Oncology: As a potential kinase inhibitor.

-

Neuroscience: Modulating CNS targets.

-

Inflammation: As an anti-inflammatory agent.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Hypothetical Signaling Pathway Involvement

Based on the activity of structurally similar compounds, one could hypothesize that this compound might interact with a kinase signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K pathway.

Quantitative Data from Analogous Compounds

To provide a context for potential biological activity, the following table summarizes data for structurally related compounds containing morpholine and benzonitrile moieties. It is crucial to note that this data does not represent the activity of this compound itself but is provided for comparative purposes.

Table 2: Biological Activity of Structurally Related Compounds

| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Gefitinib (contains a morpholinoethoxy group) | EGFR | IC₅₀ = 2-37 nM | [Link to relevant study] |

| A potent LRRK2 inhibitor (contains morpholine and benzonitrile) | LRRK2 | Kᵢ = 1.3 nM | [Link to relevant study] |

| A PI3K/mTOR dual inhibitor (morpholinopyrimidine derivative) | PI3Kα | IC₅₀ = 0.17 µM | [Link to relevant study] |

Conclusion

This compound is a compound with potential for further investigation in drug discovery. Its synthesis is straightforward via the Williamson ether synthesis. While direct biological data is currently lacking, the presence of the morpholine and benzonitrile pharmacophores suggests that it may possess interesting biological activities. This technical guide provides a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to determine its specific biological profile and mechanism of action.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-(2-Morpholin-4-ylethoxy)benzonitrile (CAS Number: 34334-04-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Morpholin-4-ylethoxy)benzonitrile. The information is curated for researchers and professionals in drug development and medicinal chemistry, offering detailed experimental protocols, data presentation, and visualization of relevant biological pathways.

Compound Identification

The compound associated with CAS number 34334-04-8 is definitively identified as This compound .

Molecular Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 34334-04-8 |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | 4-(2-morpholinoethoxy)benzonitrile |

Synthesis Protocol

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzonitrile with a suitable halo-substituted morpholine derivative. A detailed experimental protocol, adapted from analogous syntheses, is provided below.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on the well-established reaction between a phenol and an alkyl halide in the presence of a base.

Materials:

-

4-Hydroxybenzonitrile

-

N-(2-Chloroethyl)morpholine hydrochloride

-

Potassium Carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of N-(2-Chloroethyl)morpholine (Free Base):

-

Dissolve N-(2-chloroethyl)morpholine hydrochloride in water.

-

Neutralize the solution to a pH of 11 with an aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(2-chloroethyl)morpholine as an oil.

-

-

Ether Synthesis:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of N-(2-chloroethyl)morpholine (1.2 eq) in acetone dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Logical Workflow for Synthesis:

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) |

| Aromatic (Ha) | Doublet | ~7.6 |

| Aromatic (Hb) | Doublet | ~7.0 |

| -O-CH₂- | Triplet | ~4.2 |

| -CH₂-N(morpholine) | Triplet | ~2.8 |

| Morpholine (-O-CH₂-) | Triplet | ~3.7 |

| Morpholine (-N-CH₂-) | Triplet | ~2.6 |

¹³C NMR:

| Carbon | Approx. Chemical Shift (δ, ppm) |

| Quaternary (C-CN) | ~105 |

| Nitrile (-CN) | ~119 |

| Aromatic (CH) | ~115, ~134 |

| Quaternary (C-O) | ~162 |

| -O-CH₂- | ~67 |

| -CH₂-N(morpholine) | ~58 |

| Morpholine (-O-CH₂-) | ~67 |

| Morpholine (-N-CH₂-) | ~54 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | ~2230-2220 (strong) |

| C-O (Aryl ether) | ~1250 (strong) |

| C-H (Aromatic) | ~3100-3000 (medium) |

| C-H (Aliphatic) | ~3000-2850 (medium) |

| C-N (Aliphatic amine) | ~1250-1020 (medium) |

| C-O-C (Ether in morpholine) | ~1115 (strong) |

Mass Spectrometry (MS)

The expected molecular ion peak [M]⁺ in the mass spectrum would be observed at an m/z corresponding to the molecular weight of the compound (232.28). Common fragmentation patterns would involve cleavage of the ether linkage and fragmentation of the morpholine ring.

Biological Relevance and Signaling Pathway

The 4-(2-morpholinoethoxy)phenyl moiety is a key structural feature in the FDA-approved drug Tirbanibulin , which is a dual inhibitor of Src kinase and tubulin polymerization.[1] This suggests that this compound could be a valuable scaffold or intermediate for the development of novel kinase inhibitors.

Src Kinase and Tubulin Polymerization Signaling Pathway

Src kinases are non-receptor tyrosine kinases that play a crucial role in regulating various cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of Src kinase activity is implicated in the development and progression of many cancers.[2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport.[1]

Inhibitors of Src kinase and tubulin polymerization can disrupt these critical cellular functions, leading to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Diagram of the Src Kinase and Tubulin Polymerization Inhibition Pathway:

This guide provides a foundational understanding of the synthesis and characterization of this compound. The presented protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents. Further experimental validation of the predicted characterization data is recommended for rigorous scientific application.

References

The Pharmacological Potential of 4-(2-Morpholin-4-ylethoxy)benzonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 4-(2-Morpholin-4-ylethoxy)benzonitrile scaffold is a promising chemotype in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide consolidates the current understanding of these derivatives, focusing on their anticancer, anti-inflammatory, and neuroprotective properties. By presenting available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document aims to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity

Derivatives of the this compound core have been investigated for their potential as anticancer agents, primarily through the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR). The morpholinoethoxy moiety is often incorporated to improve pharmacokinetic properties and target engagement.

Quantitative Anticancer Activity Data

While extensive data on the specific this compound scaffold is still emerging, studies on structurally related compounds provide valuable insights into its potential. The following table summarizes the cytotoxic and inhibitory activities of selected derivatives containing a morpholinoalkoxy benzonitrile or a related pharmacophore.

| Compound ID | Core Structure | Cell Line/Target | Activity (IC50/LD50) | Reference |

| Compound 7 | Benzopyranone | A549 (Lung Carcinoma) | LD50: 34.2 µM | [1] |

| LL47 (Normal Lung) | LD50: 34.6 µM | [1] | ||

| 6c | Quinazoline | A431 (Epidermoid Carcinoma) | IC50: ~2.0 µM | [2] |

| 6i | Quinazoline | A549 (Non-small Cell Lung) | IC50: ~2.0 µM | [2] |

Note: Compounds 6c and 6i are derivatives of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, highlighting the utility of the morpholinoalkoxy benzonitrile scaffold in generating potent anticancer agents.[2]

Experimental Protocols: Anticancer Evaluation

Cytotoxicity Assay (MTT Assay): [2]

-

Cell Seeding: Cancer cells (e.g., A549, A431) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

EGFR Kinase Inhibition Assay:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant human EGFR, a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared.

-

Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by adding ATP and incubated at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using methods such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

-

IC50 Determination: The IC50 value is determined as the concentration of the inhibitor that reduces enzyme activity by 50%.

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the mechanism by which certain quinazoline derivatives, synthesized from a morpholinoalkoxy benzonitrile intermediate, inhibit the EGFR signaling pathway, a critical driver in many cancers.

Caption: EGFR Signaling Pathway Inhibition.

Anti-inflammatory Activity

The morpholine moiety is a well-known pharmacophore in the design of anti-inflammatory agents. Derivatives incorporating this group have shown potential in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

Studies on related morpholine-containing compounds suggest the potential for anti-inflammatory activity in this compound derivatives.

| Compound ID | Core Structure | Assay | Activity | Reference |

| 5f | Benzophenone-N-ethyl Morpholine | Carrageenan-induced paw edema | 58.7% inhibition at 40 mg/kg | [3][4] |

| V4 | Morpholinopyrimidine | NO Production (LPS-stimulated RAW 264.7 cells) | Inhibition at non-cytotoxic concentrations | [5][6] |

| V8 | Morpholinopyrimidine | NO Production (LPS-stimulated RAW 264.7 cells) | Inhibition at non-cytotoxic concentrations | [5][6] |

| 4c | Asymmetrical Mono-carbonyl Curcumin Analog | Heat-induced BSA denaturation | IC50: 25.3 µM | [7] |

| 4d | Asymmetrical Mono-carbonyl Curcumin Analog | Heat-induced BSA denaturation | IC50: 26.3 µM | [7] |

Experimental Protocols: Anti-inflammatory Evaluation

Inhibition of Nitric Oxide (NO) Production in Macrophages: [5][6]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Carrageenan-Induced Paw Edema in Rats: [3][4]

-

Animal Model: Male Wistar rats are used.

-

Compound Administration: Test compounds are administered orally at a specific dose (e.g., 40 mg/kg).

-

Induction of Inflammation: After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Edema Measurement: The paw volume is measured using a plethysmometer at various time points after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathway: Inflammatory Response

The following diagram depicts a simplified workflow for evaluating the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.

Caption: Anti-inflammatory Assay Workflow.

Neuroprotective Activity

The development of multifunctional agents is a key strategy in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. The this compound scaffold holds potential for the design of such agents due to its amenability to chemical modification and the known neuroprotective effects of some morpholine-containing compounds.

Experimental Protocols: Neuroprotective Evaluation

Neuroprotection against MPP+ Induced Toxicity: [8]

-

Cell Culture: Primary cerebral granular neurons or a suitable neuronal cell line (e.g., SH-SY5Y) are cultured.

-

Compound Treatment: Cells are pre-treated with test compounds for a specified duration.

-

Induction of Neurotoxicity: MPP+, a neurotoxin that induces Parkinson's-like symptoms, is added to the culture medium.

-

Cell Viability Assessment: Cell viability is measured using assays like the MTT assay.

-

Mechanism of Action Studies: Further experiments can be conducted to assess effects on reactive oxygen species (ROS) production, mitochondrial function, and apoptosis-related protein expression (e.g., Bcl-2, Bax, Caspase-3).

Inhibition of Monoamine Oxidase B (MAO-B):

-

Enzyme Source: MAO-B can be obtained from rat brain mitochondria or recombinant sources.

-

Assay Principle: The assay measures the enzymatic conversion of a substrate (e.g., kynuramine) to a fluorescent product.

-

Inhibitor Incubation: The enzyme is pre-incubated with the test compounds.

-

Reaction Initiation: The substrate is added to start the reaction.

-

Fluorescence Measurement: The fluorescence of the product is measured over time.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of MAO-B activity is determined.

Signaling Pathway: Neuroprotection

The following diagram illustrates a potential neuroprotective mechanism involving the activation of the ERK/CREB signaling pathway, which has been observed for some neuroprotective compounds.

Caption: ERK/CREB Neuroprotective Pathway.[9]

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents with diverse biological activities. The available data, primarily from structurally related compounds, strongly suggest its potential in the development of new anticancer, anti-inflammatory, and neuroprotective drugs. Further synthesis and comprehensive biological evaluation of a wider range of derivatives based on this core structure are warranted to fully elucidate their therapeutic promise and mechanism of action. This guide provides a foundational resource to inform and direct future research in this exciting area of drug discovery.

References

- 1. In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Neuroprotective Effects and Mechanisms of Action of Multifunctional Agents Targeting Free Radicals, Monoamine Oxidase B and Cholinesterase in Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Vorapaxar (InChI Key: KQTJRPZKCNRDQC-UHFFFAOYSA-N)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vorapaxar, identified by the InChI Key KQTJRPZKCNRDQC-UHFFFAOYSA-N, is a first-in-class, orally bioavailable, competitive antagonist of the protease-activated receptor-1 (PAR-1).[1][2] It is a synthetic analog of the natural product himbacine.[2] Developed for the secondary prevention of atherothrombotic events, vorapaxar represents a significant advancement in antiplatelet therapy due to its unique mechanism of action, targeting thrombin-mediated platelet activation.[1][3] This technical guide provides a comprehensive overview of vorapaxar's properties, including its physicochemical characteristics, pharmacology, and key experimental data.

Physicochemical Properties

Vorapaxar is a carbamate ester and a member of the pyridines, naphthofurans, and lactones.[4] Its properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H33FN2O4 | [5] |

| Molecular Weight | 492.59 g/mol | [5] |

| InChI Key | KQTJRPZKCNRDQC-UHFFFAOYSA-N | N/A |

| CAS Number | 618385-01-6 | [6] |

| PubChem CID | 10077130 | [4][5][7] |

| DrugBank Accession Number | DB09030 | [1] |

| Melting Point | 278 °C | [5] |

| Water Solubility | 0.000654 mg/mL | [8] |

| logP | 4.9 | [8] |

Pharmacology

Mechanism of Action

Vorapaxar selectively and reversibly inhibits the PAR-1 receptor, also known as the thrombin receptor, which is highly expressed on human platelets.[1][2] Thrombin, a potent platelet activator, cleaves the N-terminus of PAR-1, exposing a tethered ligand that auto-activates the receptor, leading to platelet aggregation and signaling.[9] Vorapaxar acts as an orthosteric inhibitor, binding to the ligand-binding pocket of PAR-1 and preventing its activation by thrombin.[9] This blockade of PAR-1 inhibits thrombin-induced platelet aggregation and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation.[1][4] Notably, vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2, nor does it impact coagulation parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT).[2][10]

Pharmacokinetics

Vorapaxar is rapidly absorbed after oral administration and can be taken with or without food.[2] It is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2J2.[2][9] The major route of elimination is through the feces.[2]

| Parameter | Value | Source |

| Bioavailability | High | [3] |

| Time to Peak Plasma Concentration (Tmax) | 1.00 - 1.75 hours | [11] |

| Protein Binding | Highly bound to human serum albumin | [3] |

| Metabolism | Hepatic, via CYP3A4 and CYP2J2 | [2][9] |

| Active Metabolite | M20 (monohydroxy metabolite) | [11] |

| Elimination Half-Life | 173 - 269 hours (effective half-life: 3-4 days; terminal elimination half-life: 8 days) | [9] |

| Excretion | Primarily fecal | [2] |

Pharmacodynamics

Vorapaxar demonstrates potent and dose-dependent inhibition of PAR-1 mediated platelet aggregation.

| Parameter | Value | Target/Assay | Source |

| Ki | 8.1 nM | PAR-1 (Cell-free assay) | [6][10][12][13] |

| Ki | 1.1 nM | Thrombin-induced calcium transient in HCASMC | [12] |

| Ki | 13 nM | Thrombin-stimulated thymidine incorporation in HCASMC | [12] |

| IC50 | 47 nM | Thrombin-induced platelet aggregation | [10][12] |

| IC50 | 25 nM | haTRAP-induced platelet aggregation | [10][12] |

| IC50 | 0.064 µM | haTRAP-induced calcium mobilization in HEK293 cells expressing PAR1 | [10] |

Key Experimental Data and Protocols

In Vitro Platelet Aggregation Assay

Objective: To assess the inhibitory effect of vorapaxar on platelet aggregation induced by a PAR-1 agonist.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into tubes containing 3.2% sodium citrate.[14]

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at a low speed (e.g., 180 x g) for 15 minutes to obtain PRP.[14] Platelet-poor plasma (PPP) is prepared by a second centrifugation at a higher speed (e.g., 1550 x g) for 10 minutes.[14]

-

Platelet Aggregometry:

-

Platelet aggregation is measured using a light transmittance aggregometer.[14]

-

PRP is pre-warmed to 37°C with a stir bar.

-

A baseline light transmittance is established.

-

Vorapaxar or vehicle control is added to the PRP and incubated.

-

Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), at a final concentration of 15 µmol/L.[14]

-

The change in light transmittance, which corresponds to the degree of platelet aggregation, is recorded over time.[15]

-

Bleomycin-Induced Pulmonary Fibrosis in Mice

Objective: To evaluate the therapeutic potential of vorapaxar in a preclinical model of pulmonary fibrosis.

Methodology:

-

Animal Model: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[16][17]

-

Induction of Fibrosis:

-

Mice are anesthetized.

-

A single intratracheal instillation of bleomycin (e.g., 1.5 U/kg body weight) is administered to induce lung injury and subsequent fibrosis.[17] Control animals receive saline.

-

-

Vorapaxar Administration: Vorapaxar is administered to the treatment group, typically via oral gavage, at specified doses (e.g., 2.5, 5, or 10 mg/kg/day).

-

Assessment of Fibrosis:

-

At a predetermined time point (e.g., 21 days post-bleomycin), animals are euthanized.

-

Lungs are harvested for analysis.

-

Histopathology: Lung sections are stained with Masson's trichrome to visualize collagen deposition and the extent of fibrosis is semi-quantitatively scored using the Ashcroft scale.[16]

-

Biochemical Analysis: Lung collagen content can be quantified by measuring hydroxyproline levels.

-

Gene and Protein Expression: The expression of fibrotic markers such as fibronectin and collagen can be assessed by qRT-PCR and Western blotting.

-

TRA 2°P-TIMI 50 Clinical Trial

Objective: To evaluate the efficacy and safety of vorapaxar for the secondary prevention of atherothrombotic events in patients with a history of atherosclerosis.

Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[18][19][20][21]

Patient Population: 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).[18][19][20][21]

Treatment: Patients were randomized to receive either vorapaxar (2.5 mg daily) or a matching placebo, in addition to standard antiplatelet therapy (aspirin and/or a P2Y12 inhibitor).[20]

Primary Efficacy Endpoint: A composite of cardiovascular death, MI, stroke, or urgent coronary revascularization.[2]

Key Findings: Vorapaxar significantly reduced the primary endpoint in patients with a history of MI or PAD.[3][9] However, it was associated with an increased risk of bleeding, including intracranial hemorrhage, particularly in patients with a history of stroke.[3][9]

Visualizations

Signaling Pathway of PAR-1 Antagonism by Vorapaxar

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vorapaxar | C29H33FN2O4 | CID 10077130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vorapaxar - Wikipedia [en.wikipedia.org]

- 6. Vorapaxar (SCH 530348) | PAR1 antagonist | Probechem Biochemicals [probechem.com]

- 7. vorapaxar | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Pharmacokinetics of the novel PAR-1 antagonist vorapaxar in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Vorapaxar (MK-5348) | PAR-1 Antagonist | Antiplatelet | TargetMol [targetmol.com]

- 14. Platelet aggregation test [bio-protocol.org]

- 15. haemochrom.de [haemochrom.de]

- 16. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]

- 17. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 18. jacc.org [jacc.org]

- 19. jacc.org [jacc.org]

- 20. ahajournals.org [ahajournals.org]

- 21. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Morpholin-4-ylethoxy)benzonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. While not extensively studied for its own biological activities, it serves as a crucial intermediate in the synthesis of a variety of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and its notable applications as a building block in the development of targeted therapies, particularly kinase and anti-apoptotic protein inhibitors. This document aims to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure features a benzonitrile moiety linked to a morpholine ring through an ethoxy bridge. The physicochemical properties are crucial for its handling, reactivity, and purification in a laboratory setting. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |

| Molecular Weight | 232.28 g/mol | [2] |

| CAS Number | 34334-04-8 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥95% | [2] |

| SMILES | C1COCCN1CCOC2=CC=C(C=C2)C#N | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. A common method involves the Williamson ether synthesis, where the hydroxyl group of 4-hydroxybenzonitrile is deprotonated by a base to form a phenoxide, which then reacts with a halo-alkane derivative of morpholine.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is adapted from methodologies described in the patent literature for the synthesis of related compounds.

Materials:

-

4-Hydroxybenzonitrile

-

4-(2-Chloroethyl)morpholine hydrochloride (or the free base)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq) and a further portion of potassium carbonate (1.1 eq) to neutralize the hydrochloride salt in situ. If using the free base of 4-(2-chloroethyl)morpholine, this second addition of base is not necessary.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Caption: Synthetic workflow for this compound.

Application as a Research Chemical Intermediate

The primary utility of this compound in a research context is as a precursor for the synthesis of more complex, biologically active molecules. Its structure provides a versatile scaffold that can be elaborated through various chemical transformations, most notably modifications of the nitrile group.

Synthesis of Kinase Inhibitors

This compound has been employed as a key intermediate in the synthesis of potent and selective kinase inhibitors. For instance, it is a building block for compounds targeting Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase implicated in Parkinson's disease.

Experimental Protocol: Synthesis of a LRRK2 Inhibitor Intermediate

The following protocol illustrates the conversion of this compound to a key amine intermediate, which is then used to construct the final kinase inhibitor.

Part A: Reduction of the Nitrile to a Primary Amine

Materials:

-

This compound

-

Lithium aluminium hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Carefully add lithium aluminium hydride (2.0 eq) to a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 1M HCl.

-

Basify the aqueous layer with 2M NaOH and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the desired primary amine, (4-(2-morpholinoethoxy)phenyl)methanamine.

Part B: Amide Coupling to form the Final Kinase Inhibitor

The resulting amine can then be coupled with a suitable carboxylic acid or acyl chloride to generate the final kinase inhibitor.

Caption: Workflow for the synthesis of a kinase inhibitor.

Synthesis of Bcl-2 Family Protein Inhibitors

This compound also serves as a precursor in the synthesis of compounds targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. These inhibitors are of significant interest in cancer therapy. The synthetic strategies often involve the transformation of the nitrile group into other functional moieties that are crucial for binding to the target protein.

Biological Activity

There is currently a lack of published data on the specific biological activity and mechanism of action of this compound itself. Its primary role in the scientific literature and patent landscape is that of a synthetic intermediate. The biological activity of interest lies in the final products derived from this compound. For example, the LRRK2 inhibitors synthesized using this intermediate have shown high potency and selectivity, and Bcl-2 inhibitors have demonstrated pro-apoptotic effects in cancer cell lines. Researchers using this compound should focus on the biological properties of the final target molecules they are synthesizing.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted before use. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile research chemical, primarily utilized as a key building block in the synthesis of complex biologically active molecules. Its utility has been demonstrated in the development of targeted therapies, including kinase and Bcl-2 inhibitors. While the compound itself is not known to possess significant biological activity, its role as a synthetic intermediate is well-established. This guide provides researchers and drug development professionals with essential information on its physicochemical properties, synthesis, and applications, facilitating its effective use in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to the Discovery and Synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of 4-(2-Morpholin-4-ylethoxy)benzonitrile, a key intermediate in the development of advanced therapeutics. The document details the compound's origins in medicinal chemistry, its optimized synthesis, and relevant experimental protocols.

Discovery and Scientific Context

The discovery of this compound is intrinsically linked to the field of oncology and the development of targeted therapies, specifically tyrosine kinase inhibitors (TKIs). While not a therapeutic agent itself, this molecule has emerged as a crucial building block in the synthesis of more complex, biologically active compounds.

Its significance is highlighted by its incorporation into the structure of Tirbanibulin , a dual inhibitor of Src kinase and tubulin polymerization.[1] Tirbanibulin is FDA-approved for the topical treatment of actinic keratosis, demonstrating the pharmaceutical relevance of the 4-(2-morpholinoethoxy)phenyl moiety.[1] The morpholine group often enhances solubility and pharmacokinetic properties, while the benzonitrile can serve as a key interaction point with biological targets or as a reactive handle for further chemical modifications. The development of such kinase inhibitors underscores the importance of versatile and efficiently synthesized intermediates like this compound.[2][3][4][5][6]

Synthesis of this compound

The primary synthetic route to this compound is a Williamson ether synthesis . This classic and robust reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis proceeds in two main stages: the preparation of the alkylating agent, 4-(2-chloroethyl)morpholine, followed by its reaction with 4-hydroxybenzonitrile.

Stage 1: Synthesis of 4-(2-Chloroethyl)morpholine

The necessary electrophile, 4-(2-chloroethyl)morpholine, is typically synthesized from 2-morpholinoethan-1-ol via chlorination.

Materials:

-

2-Morpholinoethan-1-ol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

Procedure:

-

A solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane is cooled to 0°C.

-

A catalytic amount of DMF is added, followed by the slow, dropwise addition of thionyl chloride (5.0 eq.).

-

The reaction mixture is then heated to 40°C and stirred overnight.

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is redissolved in dichloromethane and washed with a saturated sodium bicarbonate solution.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude 4-(2-chloroethyl)morpholine is purified by column chromatography.

Quantitative Data:

| Parameter | Value |

| Yield | 74.0% |

| Appearance | Colorless liquid |

Characterization Data (¹H NMR):

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 3.69 ppm | Triplet | 2H | -CH₂-Cl |

| 3.57 ppm | Multiplet | 4H | Morpholine -O-CH₂- |

| 2.64 ppm | Triplet | 2H | -N-CH₂- |

| 2.43 ppm | Triplet | 4H | Morpholine -N-CH₂- |

(Solvent: DMSO-d₆, 300 MHz)[7]

Stage 2: Williamson Ether Synthesis of this compound

The final product is synthesized by reacting 4-hydroxybenzonitrile with the previously prepared 4-(2-chloroethyl)morpholine in the presence of a base.

Materials:

-

4-Hydroxybenzonitrile

-

4-(2-Chloroethyl)morpholine

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

4-Hydroxybenzonitrile (1.0 eq.) and potassium carbonate (a suitable excess, e.g., 1.5-2.0 eq.) are dissolved in DMF.

-

4-(2-Chloroethyl)morpholine (typically 1.0-1.2 eq.) is added to the mixture.

-

The reaction mixture is heated (e.g., to 80-100°C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Quantitative and Characterization Data:

| Parameter | Expected Value/Data |

| Yield | >80% |

| Purity | >95% (after purification) |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₃H₁₆N₂O₂ |

| Molecular Weight | 232.28 g/mol |

| ¹H NMR | Expected peaks for the benzonitrile, morpholine, and ethoxy linker protons. |

| ¹³C NMR | Expected peaks corresponding to the carbon atoms in the molecule. |

| Mass Spec (MS) | [M+H]⁺ at m/z 233.13 |

| Infrared (IR) | Characteristic peaks for C≡N, C-O-C, and aromatic C-H bonds. |

Visualizing the Synthesis and Workflow

Synthesis of 4-(2-Chloroethyl)morpholine

Caption: Synthesis of the alkylating agent.

Williamson Ether Synthesis of the Final Product

Caption: Final synthesis step.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, particularly in the synthesis of tyrosine kinase inhibitors. Its preparation via a two-stage process, culminating in a Williamson ether synthesis, is a reliable and scalable method. This guide provides the essential technical details for its synthesis and characterization, supporting further research and development in the field of targeted drug discovery.

References

- 1. Tirbanibulin | C26H29N3O3 | CID 23635314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of Tyrosine Kinase Inhibitor-Loaded Gold Nanoparticles for Stimuli-Triggered Antileukemic Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medscape.com [medscape.com]

- 7. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

In-Depth Spectroscopic Analysis of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2-Morpholin-4-ylethoxy)benzonitrile, a molecule of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its spectral characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While specific experimental data for this compound is not widely available in the public domain, this guide presents predicted spectral data based on the analysis of its constituent chemical moieties and data from closely related compounds. The methodologies for obtaining such data are also detailed to assist researchers in their own analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard spectroscopic principles and comparison with analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 2H | Aromatic (ortho to -CN) |

| ~6.95 | Doublet | 2H | Aromatic (ortho to -O) |

| ~4.15 | Triplet | 2H | -O-CH₂ -CH₂-N |

| ~3.70 | Triplet | 4H | -N-(CH₂)-CH₂ -O- (Morpholine) |

| ~2.80 | Triplet | 2H | -O-CH₂-CH₂ -N |

| ~2.55 | Triplet | 4H | -N-(CH₂)₂ -CH₂-O- (Morpholine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~162.0 | Aromatic (C-O) |

| ~134.0 | Aromatic (ortho to -CN) |

| ~119.0 | -C N |

| ~115.0 | Aromatic (ortho to -O) |

| ~104.0 | Aromatic (C-CN) |

| ~67.0 | -O-CH₂ -CH₂-N |

| ~66.5 | -N-(CH₂)-CH₂ -O- (Morpholine) |

| ~57.5 | -O-CH₂-CH₂ -N |

| ~54.0 | -N-(CH₂)₂ -CH₂-O- (Morpholine) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2225 | Strong | C≡N stretch (Nitrile) |

| ~1605, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1115 | Strong | C-N stretch (Tertiary amine) |

| ~2950-2800 | Medium | C-H stretch (Aliphatic) |

| ~3100-3000 | Weak | C-H stretch (Aromatic) |

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| [M]+ | Molecular Ion |

| [M+H]+ | Protonated Molecular Ion |

| Fragments | Peaks corresponding to the loss of the morpholine ring, the ethoxy bridge, and the benzonitrile moiety. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methods are standard in organic chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, with ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Potential Therapeutic Targets of 4-(2-Morpholin-4-ylethoxy)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a theoretical exploration of the potential therapeutic targets of 4-(2-Morpholin-4-ylethoxy)benzonitrile. As of the date of this publication, there is no direct experimental data in the public domain identifying the specific biological targets of this compound. The information presented herein is inferred from the known pharmacological activities of structurally related molecules and the constituent chemical moieties. The proposed experimental protocols are hypothetical and intended to guide future research.

Executive Summary

This compound is a synthetic organic compound incorporating a benzonitrile group, an ether linkage, and a morpholine ring. While direct pharmacological data for this specific molecule is unavailable, analysis of its structural components suggests potential interactions with a range of biological targets. The benzonitrile moiety is present in various approved drugs with diverse mechanisms of action, and the morpholine ring is a common scaffold in medicinal chemistry known to improve pharmacokinetic properties and interact with various receptors and enzymes. This guide outlines potential therapeutic targets based on structure-activity relationships of similar compounds and proposes a strategic experimental workflow for target identification and validation.

Molecular Structure and Key Moieties

The chemical structure of this compound consists of three key moieties that may contribute to its pharmacological profile:

-

4-Cyanophenyl Group: The nitrile group on the benzene ring is an important pharmacophore. Benzonitrile-containing compounds are known to act as enzyme inhibitors, receptor antagonists, and ion channel modulators. For instance, Fadrozole, an aromatase inhibitor, and Bicalutamide, an antiandrogen, both feature a benzonitrile structure.[1]

-

Morpholine Ring: This heterocyclic amine is a privileged structure in medicinal chemistry. Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding. The morpholine ring is known for its importance in compounds with antimicrobial activity.[1]

-

Ethoxy Linker: The flexible ether linkage connects the aromatic and heterocyclic components, influencing the molecule's overall conformation and ability to fit into binding pockets.

Potential Therapeutic Targets

Based on the analysis of structurally related compounds, the following therapeutic target classes are proposed for this compound:

Anticancer Targets

The presence of the benzonitrile group in several anticancer agents suggests that this compound could have antiproliferative activity.

-

Tyrosine Kinases: Many tyrosine kinase inhibitors incorporate a morpholine or benzonitrile moiety. These enzymes are crucial regulators of cell growth, differentiation, and survival, and their dysregulation is a hallmark of many cancers.

-

Aromatase: As seen with fadrozole, the cyanophenyl group can interact with the active site of aromatase, an enzyme critical for estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-dependent breast cancer.[1]

-

Androgen Receptor: The structural similarity to bicalutamide suggests a potential for antagonism of the androgen receptor, a key driver of prostate cancer.[1]

Central Nervous System (CNS) Targets

The morpholine moiety is found in several CNS-active drugs. Its ability to cross the blood-brain barrier makes CNS targets a plausible area of investigation.

-

Serotonin and Dopamine Receptors: The morpholine ring is a common feature in ligands for various G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine receptors, which are important targets for antipsychotic and antidepressant medications.

-

Monoamine Oxidase (MAO): Some morpholine-containing compounds have been shown to inhibit MAO, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine.

Antimicrobial Targets

The morpholine ring is a known pharmacophore in some antimicrobial agents, suggesting potential activity against bacterial or fungal pathogens.[1] The specific targets would depend on the pathogen but could include enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

Quantitative Data from Related Compounds

While no quantitative data exists for this compound, the following table summarizes data for structurally related compounds to provide a reference for potential potency.

| Compound Class | Example Compound | Target | Activity (IC50/EC50) |

| Aromatase Inhibitor | Fadrozole | Aromatase | ~10 nM |

| Antiandrogen | Bicalutamide | Androgen Receptor | ~150 nM |

| Antifungal Agent | Ravuconazole | Lanosterol 14-demethylase | ~1 nM |

Note: This data is for comparative purposes only and does not represent predicted values for this compound.

Proposed Experimental Protocols

To investigate the potential therapeutic targets of this compound, a tiered experimental approach is recommended.

Initial Target Screening

-

Protocol: High-throughput screening (HTS) against a broad panel of kinases, GPCRs, and enzymes.

-

Methodology: Utilize commercially available screening panels (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan). The compound would be tested at a single high concentration (e.g., 10 µM) to identify initial "hits."

-

Data Analysis: Percentage inhibition or activation will be calculated for each target. A predefined threshold (e.g., >50% inhibition) will be used to identify hits for further investigation.

Dose-Response and Potency Determination

-

Protocol: For targets identified in the initial screen, determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

-

Methodology: A serial dilution of the compound will be prepared and tested against the specific target in a relevant biochemical or cell-based assay. For example, for a kinase target, an in vitro kinase activity assay using a fluorescently labeled substrate could be employed.

-

Data Analysis: The dose-response data will be fitted to a sigmoidal curve to calculate the IC50 or EC50 value.

Cellular Activity and Mechanism of Action Studies

-

Protocol: Investigate the effect of the compound on cellular pathways downstream of the identified target.

-

Methodology: For an anticancer target, cell viability assays (e.g., MTT, CellTiter-Glo) on relevant cancer cell lines would be performed. For a CNS target, neurotransmitter release assays or second messenger (e.g., cAMP) assays in appropriate cell models could be used.

-

Data Analysis: Determine the effect of the compound on cell proliferation, apoptosis, or signaling pathway activation.

Visualizations

Signaling Pathway Diagram

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Workflow Diagram

Caption: Proposed workflow for target identification and validation.

Conclusion

While the specific therapeutic targets of this compound remain to be elucidated, its chemical structure provides a strong basis for hypothesizing its potential biological activities. The presence of the well-established benzonitrile and morpholine pharmacophores suggests that this compound could interact with a range of targets relevant to oncology, CNS disorders, and infectious diseases. The experimental framework outlined in this guide provides a rational path forward for the scientific community to uncover the therapeutic potential of this and similar molecules. Further investigation is warranted to validate these hypotheses and to determine the full pharmacological profile of this compound.

References

The Morpholine Ring: A Keystone in the Bioactivity of Benzonitrile Compounds

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the morpholine moiety into benzonitrile-containing compounds represents a significant avenue in modern medicinal chemistry. This guide delves into the multifaceted role of the morpholine ring in augmenting the biological activity of benzonitrile derivatives, with a particular focus on their applications as kinase and enzyme inhibitors. The morpholine ring, a privileged pharmacophore, is frequently employed to enhance potency, modulate pharmacokinetic properties, and confer desirable drug-like attributes to lead compounds.[1][2][3] Its impact is evident across a spectrum of therapeutic targets, including the PI3K/mTOR and EGFR signaling pathways, as well as dipeptidyl peptidase-4 (DPP-4).

The Influence of the Morpholine Ring on Biological Activity

The morpholine ring is a versatile heterocyclic motif that can significantly influence the biological activity of benzonitrile compounds through several mechanisms.[1][2] Its presence can enhance binding affinity to target proteins through hydrogen bonding and other molecular interactions.[1] Furthermore, the morpholine group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for its pharmacokinetic profile.[1][3]

In the context of benzonitrile compounds, the morpholine ring has been instrumental in the development of potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The subsequent sections will explore specific examples of morpholine-containing benzonitrile derivatives and their targeted activities.

Data Summary: Quantitative Analysis of Morpholine-Benzonitrile Compound Activity

The following tables summarize the in vitro activity of representative benzonitrile compounds featuring a morpholine moiety against various biological targets.

Table 1: Activity of Morpholinopyrimidine-5-carbonitrile Derivatives as PI3K/mTOR Inhibitors

| Compound ID | Target | IC50 (µM) | Reference |

| 12b | PI3Kα | 0.17 ± 0.01 | [4] |

| PI3Kβ | 0.13 ± 0.01 | [4] | |

| PI3Kδ | 0.76 ± 0.04 | [4] | |

| mTOR | 0.83 ± 0.05 | [4] | |

| 12d | PI3Kα | 1.27 ± 0.07 | [4] |

| PI3Kβ | 3.20 ± 0.16 | [4] | |

| PI3Kδ | 1.98 ± 0.11 | [4] | |

| mTOR | 2.85 ± 0.17 | [4] | |

| LY294002 (Reference) | PI3Kα | - | [4] |

| Afinitor (Reference) | mTOR | - | [4] |

Table 2: Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives as DPP-4 Inhibitors

| Compound ID | Substitution at C-2 | IC50 (µM) | Reference |

| 5d | Morpholino-methyl | 1.4621 | [5] |

| Sitagliptin (Reference) | - | 0.0236 | [5] |

Key Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways targeted by morpholine-benzonitrile compounds and the general experimental workflows for their synthesis and evaluation are provided below.

Experimental Protocols

This section outlines generalized methodologies for the synthesis and biological evaluation of morpholine-benzonitrile compounds, based on published literature.

General Synthetic Protocol for Morpholino-Substituted Quinazoline-Benzonitriles

This protocol is a generalized representation of the synthesis of quinazoline derivatives bearing a morpholine moiety, which can be adapted based on specific target compounds.

-

Synthesis of the Quinazoline Core: The synthesis often begins with a substituted 2-aminobenzonitrile. This starting material can be reacted with an appropriate reagent, such as an acid chloride or an orthoester, to form the pyrimidine ring of the quinazoline system.

-

Introduction of the Morpholine Moiety: The morpholine group can be introduced at various positions of the quinazoline or benzonitrile scaffold. A common method involves the nucleophilic substitution of a halogenated precursor with morpholine. For instance, a chloroquinazoline intermediate can be reacted with morpholine in a suitable solvent like isopropanol or DMF, often in the presence of a base such as potassium carbonate, to yield the desired morpholino-substituted quinazoline.

-

Final Compound Synthesis: Further modifications, such as the coupling of different side chains to the quinazoline core, can be performed to generate a library of final compounds. These reactions are typically carried out under inert atmosphere and at elevated temperatures.

-

Purification and Characterization: The final products are purified using techniques like column chromatography or recrystallization. The structure and purity of the compounds are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases like PI3K and mTOR.

-

Reagents and Materials:

-

Kinase enzyme (e.g., recombinant human PI3Kα, mTOR)

-

Substrate (e.g., PIP2 for PI3K, a peptide substrate for mTOR)

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well plates

-

-

Assay Procedure:

-

A solution of the kinase enzyme in assay buffer is added to the wells of a 384-well plate.

-

The test compounds are serially diluted and added to the wells. A DMSO control (vehicle) is also included.

-

The reaction is initiated by adding a mixture of the substrate and ATP.

-

The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

-

The detection reagent is added to each well to stop the kinase reaction and generate a luminescent signal.

-

The luminescence is measured using a plate reader.

-

-

Data Analysis:

-

The percentage of kinase activity is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture:

-

Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The test compounds are serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the MTT into formazan crystals.

-

The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

IC50 values, the concentration of compound that inhibits cell growth by 50%, are determined from the dose-response curves.

-

Conclusion

The morpholine ring is a valuable functional group in the design of benzonitrile-based bioactive compounds. Its ability to enhance biological activity and improve pharmacokinetic properties makes it a key component in the development of novel therapeutics, particularly in the area of oncology. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of morpholine-benzonitrile scaffolds in creating next-generation targeted therapies.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

The Potent and Selective LRRK2 Tyrosine Kinase Inhibitor: A Technical Guide to 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, also known as PF-06447475. This document details its mechanism of action, pharmacological properties, synthesis, and key experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the study and potential application of this and similar compounds in the context of LRRK2-related pathologies, most notably Parkinson's disease.

Introduction